molecular formula C11H9ClN2O B026338 4-(Benzyloxy)-2-chloropyrimidine CAS No. 108381-28-8

4-(Benzyloxy)-2-chloropyrimidine

Cat. No. B026338
M. Wt: 220.65 g/mol
InChI Key: SNCGVIVLUWJDQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Benzyloxy)-2-chloropyrimidine derivatives often involves multi-step chemical reactions. A notable approach includes the benzylation of pyrimidinone derivatives followed by chlorination. For instance, the benzylation and nitrosation of certain pyrimidinones yield benzylated pyrimidines, illustrating the versatility of this compound in synthetic chemistry (Glidewell, Low, Marchal, & Quesada, 2003).

Molecular Structure Analysis

The molecular structure of 4-(Benzyloxy)-2-chloropyrimidine derivatives demonstrates significant variability in crystallography, showcasing polymorphism. For example, different forms of benzylated pyrimidinones have been observed, with variations in hydrogen bonding and pi-pi interactions contributing to their structural diversity (Glidewell, Low, Marchal, & Quesada, 2003).

Scientific Research Applications

  • HIV-1 Reverse Transcriptase Inhibitors : The synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, derived from 2-thiouracil, provides a crucial intermediate for HIV-1 reverse transcriptase inhibitors and related compounds (Ju Xiu-lia, 2015).

  • Antioxidant and Radioprotective Agent : The novel pyrimidine derivative ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro pyrimidine-5-carboxylate exhibits potential as an antioxidant and radioprotective agent against oxidative stress (B. J. Mohan et al., 2014).

  • Drug Discovery : A novel method was developed for the efficient synthesis of 4-chloro-pyrimido[4,5-b][1,4]benzodiazepines, creating a library of compounds of interest in drug discovery (Jianxin Yang et al., 2005).

  • Unnatural Amino Acids Synthesis : The p-benzyloxybenzyloxy group effectively masks the pyrimidinone ring in synthesizing new unnatural amino acids, enabling the synthesis of new unnatural N()-Fmoc pyrimidin-4-one amino acids (Abdellatif ElMarrouni & M. Heras, 2015).

  • Corrosion Inhibition : Benzylidene-pyrimidin-2-yl-amine and related compounds effectively inhibit mild steel corrosion in hydrochloric acid solutions (H. Ashassi-Sorkhabi et al., 2005).

  • Chemical Synthesis : Chloropyrimidine derivatives, particularly polystyrene-bound ones, are useful for preparing various chemicals like carbodiimides, isothiocyanates, esters, lactones, amides, or nitriles (K. Kondo et al., 1981).

  • Cancer Immunotherapy : N4-benzyloxy substitution enhances the inhibitory potency of certain compounds as CD73 inhibitors, which could be useful in cancer immunotherapy (Mirko Scortichini et al., 2020).

  • Polymorphic Forms in Synthesis : 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one demonstrates polymorphism in its crystalline forms, important in understanding chemical properties and synthesis (C. Glidewell et al., 2003).

  • Molecular Synthesis Methodology : A method was developed for synthesizing 4,5,6-trichloropyrimidine-2-carbonitrile, showing the versatility of 4-(Benzyloxy)-2-chloropyrimidine in chemical synthesis (A. Kalogirou & P. Koutentis, 2020).

Safety And Hazards

This would involve discussing any known hazards associated with the compound, as well as appropriate safety precautions .

Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, potential applications, and areas where further characterization is needed .

properties

IUPAC Name

2-chloro-4-phenylmethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-11-13-7-6-10(14-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCGVIVLUWJDQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60568752
Record name 4-(Benzyloxy)-2-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-2-chloropyrimidine

CAS RN

108381-28-8
Record name 4-(Benzyloxy)-2-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 108381-28-8
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Synthesis routes and methods

Procedure details

To a cooled (1-2° C.) suspension of sodium hydride (60% in mineral oil) (1.5 equiv) in 250 ml THF, benzyl alcohol (1.0 equiv.) was added dropwise and the mixture stirred 30 min under N2. This suspension was then added in small portions (via syringe, over 1 hr) to a solution of 2,4-dichloropyrimidine (1.5 equiv.) in THF also at 1-2° C. (internal thermometer). The resulting mixture (0.06 M) was stirred at temp <2° C. for 2.5 hrs, then quenched with NH4Cl(sat.) and extracted with EtOAc. Upon separation, the organic layer was washed with NaCl(sat.), dried over Na2SO4, concentrated and purified by silica gel chromatography (hexanes/DCM eluant) to yield 4-(benzyloxy)-2-chloropyrimidine (24%). LC/MS=221.0 (M+H), LC=3.93 min.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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